molecular formula C19H32N4O11 B8107583 Muramyl Dipeptide

Muramyl Dipeptide

Cat. No.: B8107583
M. Wt: 492.5 g/mol
InChI Key: BSOQXXWZTUDTEL-LLAKEARDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Muramyl dipeptide (MDP), chemically known as N-acetylmuramyl-L-alanyl-D-isoglutamine, is the minimal bioactive structure derived from bacterial peptidoglycans (PGNs) responsible for immunostimulatory and adjuvant activities . It is recognized by the innate immune receptor Nod2, triggering NF-κB activation and cytokine production . Beyond its immunological roles, MDP promotes osteoblast differentiation via MAPK/Runx2 pathways and modulates bone remodeling by altering the RANKL/OPG ratio . Its synthetic nature and well-defined structure make it a cornerstone for studying immune adjuvants and peptidoglycan-derived therapeutics.

Properties

IUPAC Name

(4R)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8?,10+,11+,13+,14+,15+,19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOQXXWZTUDTEL-LLAKEARDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53678-77-6
Record name N2-[N-(N-acetylmuramoyl)-L-alanyl]-D-α-glutamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.343
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Materials and Protecting Group Strategies

MurNAc synthesis typically begins with D-glucosamine, which undergoes selective protection and functionalization. A common approach involves:

  • Benzylidene Protection : Introducing a benzylidene group at the 4,6-positions of D-glucosamine to mask hydroxyl groups.

  • Lactic Acid Incorporation : Attaching a lactic acid moiety to the C-3 hydroxyl group via nucleophilic substitution. This step requires careful control to retain the (R)-configuration, achieved using sodium hydride in anhydrous conditions.

  • Azido Group Installation : Mesylation of the 6-hydroxyl group followed by displacement with sodium azide yields the 6-azido intermediate, a precursor for further functionalization.

Dipeptide Synthesis and Stereochemical Control

The dipeptide component (L-Ala-D-isoGln) is synthesized using standard peptide coupling methods, with emphasis on retaining stereochemical purity:

  • Mixed Anhydride Method : Employed for coupling L-alanine to D-isoglutamine, this approach minimizes racemization and side reactions.

  • Benzyl Ester Protection : The γ-carboxyl group of D-isoglutamine is protected as a benzyl ester to prevent unwanted side-chain interactions during coupling.

Notably, replacing D-isoGln with D-Glu or L-Glu abolishes adjuvant activity, underscoring the necessity for precise stereochemical control.

Coupling MurNAc to the Dipeptide

Activation and Coupling Strategies

The MurNAc carboxylate is activated for peptide bond formation using carbodiimide reagents (e.g., DCC) or in situ mixed anhydrides. A representative protocol involves:

  • Carboxylate Activation : Treating MurNAc with isobutyl chloroformate to form a reactive mixed anhydride.

  • Peptide Bond Formation : Reacting the activated MurNAc with the dipeptide ester (e.g., L-Ala-D-Glu(OBzl)-NH2_2) in anhydrous DMF.

  • Global Deprotection : Catalytic hydrogenation (H2_2, Pd/C) removes benzyl and benzylidene groups, yielding MDP in 41% overall yield.

Challenges in Coupling Efficiency

Early methods struggled with internal ester formation due to the proximity of the 4-hydroxyl group. Omitting 4-OH protection, as demonstrated in, mitigated this issue, improving yields to 60% for the protected MDP intermediate.

Biotinylated MDP Derivatives and Conjugation Techniques

Biotinylation enhances MDP’s utility in receptor-binding studies. A six-step synthesis (Table 1) produces biotin-6-amino-MDP derivatives with varying linker lengths (20 Å, 32 Å, 56 Å):

  • Biotin Linker Attachment : Succinimide-modified biotin groups react with the 6-amino group of MDP, introduced via azide reduction.

  • Control Derivatives : L-L diastereomers (e.g., 15 , 17 , 19 ) serve as negative controls, as they fail to activate NOD2.

CompoundLinker LengthActivation of NOD2Yield (%)
14 20 ÅYes60
16 32 ÅYes58
18 56 ÅYes55

Table 1: Biotinylated MDP derivatives and their NOD2 activation profiles.

Analytical Techniques and Quality Control

  • Chiral HPLC : Verifies stereochemical purity of MurNAc and dipeptide components.

  • Mass Spectrometry (MS) : Confirms molecular weights of intermediates and final products.

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR assess regiochemical integrity, particularly for lactic acid configuration .

Chemical Reactions Analysis

Modifications and Activity

Modifications at the C6 position of the N-acetyl muramyl moiety can affect NOD2 activity . Substituting D-isoglutamate by L-isoglutamate in MDP failed to stimulate NOD2, suggesting that the specific peptide portion of MDP is important for ligand recognition .

One study focused on desmuramylpeptide analogs and discovered an MDP analog, compound 75, which increased the cytotoxic activity of peripheral blood mononuclear cells against malignant K562 and MEC1 cancer cell lines . This compound also induced an increase in dendritic cell-mediated T-cell activation and exhibited immunostimulatory effects on peripheral blood mononuclear cells at the transcriptional and protein levels . When used as an adjuvant in liposomes, the compound exhibited greater adjuvant activity than the starting MDP molecule when tested with mice . The lipophilic tail in the structure at the C18 molecule may be responsible for this activity, making it a promising analog for clinical trials as a potential adjuvant with anticancer activity .

Impact on Immune Response

MDP can activate immune responses through the PepT1/NOD pathway . MDP infusion can induce death, weight loss, and intestinal pathological injury in rats, while competitive binding of Gly-Gly to PepT1 effectively inhibits these effects . PepT1-NFκB signal is pivotal for activation of intestinal inflammatory response and MDP transcellular transport . MDP stimulation may also attenuate intestinal inflammation by regulating autophagy . MDP enhances the intestinal TJ barrier by increasing the expression of ZO-1, promoting proliferation, reducing apoptosis, and inhibiting the increase of TNF-α .

MDP treatment following infection at low multiplicity inhibited human Cytomegalovirus (HCMV) in a dose-dependent manner and further induced phosphorylation of TBK1, IRF3, and expression of IFN-β . In infected NOD2 knocked-down cells, MDP did not induce IFN-β, irrespective of multiplicity of infection . Treatment with MDP before infection also inhibited HCMV, an effect augmented with treatment duration . NOD2 activation exerts anti-HCMV activities predominantly via IFN-β .

Scientific Research Applications

Immunomodulatory Properties

Mechanism of Action
MDP is recognized by NOD2, a cytoplasmic receptor that plays a crucial role in the immune response. Upon binding, MDP activates several intracellular signaling pathways, including NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and enhanced immune responses .

Clinical Applications

  • Adjuvant in Vaccines : MDP is used as an adjuvant in vaccine formulations to enhance immune responses. Its ability to stimulate dendritic cell maturation and cytokine production makes it effective in improving vaccine efficacy .
  • Autoimmune Diseases : Given its role in modulating immune responses, MDP has been studied for its potential therapeutic effects in autoimmune diseases such as Crohn's disease, where NOD2 mutations are prevalent .

Anticancer Potential

Mechanisms of Antitumor Activity
MDP and its derivatives have shown promise as anticancer agents through various mechanisms:

  • Cytotoxicity Enhancement : MDP enhances the cytotoxic activity of immune cells against tumor cells. For instance, studies have demonstrated that MDP analogs significantly inhibit tumor growth and reduce metastasis in mouse models of cancer .
  • Combination Therapies : MDP has been used in combination with other immunotherapies, such as IL-2 and IFN-α, resulting in synergistic effects that improve tumor regression rates .

Case Studies

  • A study reported that injecting MDP combined with IL-2 led to complete tumor regression in 70% of treated mice bearing Meth-A sarcomas .
  • Another investigation found that a specific MDP analog increased the cytotoxic activity of peripheral blood mononuclear cells against various cancer cell lines while also enhancing T-cell activation .

Effects on Mitochondrial Function

Recent research has highlighted the impact of MDP on mitochondrial bioenergetics:

  • Toxicity Studies : Toxic analogs of MDP were found to significantly decrease the respiratory control ratio (RCR) in mitochondria from rat liver and spleen, indicating potential mitochondrial dysfunction . This suggests that while MDP can enhance immune function, certain derivatives may have adverse effects on cellular metabolism.
  • In Vivo Studies : In mice treated with toxic MDP derivatives, a notable decrease in RCR was observed shortly after injection, which returned to baseline levels after several hours. This transient effect underscores the need for careful evaluation of MDP derivatives for therapeutic use .

Summary of Key Findings

Application AreaMechanism/EffectKey Findings
ImmunomodulationActivates NOD2 receptorEnhances dendritic cell function; potential use in autoimmune diseases
Cancer TherapyEnhances immune cell cytotoxicitySignificant tumor inhibition and regression observed in animal models
Mitochondrial FunctionAffects mitochondrial respirationToxic derivatives decrease RCR; implications for cellular health

Comparison with Similar Compounds

Structural Analogs of MDP

Modifications to MDP’s core structure (N-acetylmuramic acid linked to L-Ala-D-isoGln) reveal critical structure-activity relationships:

Compound Structural Modification Biological Activity Relative Potency vs. MDP Key Findings References
MDP None (reference compound) Activates Nod2, adjuvant activity, osteoblast differentiation 1.0× (baseline) Minimal structure required for adjuvant activity; essential for PGN recognition .
Desmuramyl analogs Removal of muramic acid moiety Variable macrophage activation; some analogs enhance cytotoxic factor secretion 0.25–4.0× Pseudohexapeptide analog (Boc-Gly-ψ[CH2O]-D-Ala-Ala-D-Glu-Lys) showed 4× higher macrophage activation .
GMDP (Glucosaminyl-MDP) Replacement of muramic acid with glucosamine Adjuvant activity in DNA vaccines; enhanced granulocyte-macrophage colony stimulation 0.8–1.2× Comparable to MDP in adjuvant activity but with distinct cytokine profiles .
L-isoGln MDP D-isoGln replaced with L-isoGln Loss of adjuvant activity <0.1× Stereochemistry of isoGln is critical for Nod2 interaction .
AdDP (Adamantylamide-DP) Replacement of muramic acid with adamantane Enhanced lipophilicity; improved delivery in liposomal systems 1.5–2.0× Improved tumoricidal activity in macrophage activation models .

Functional Analogs and Derivatives

  • MDP-Lys (Romurtide) : Addition of lysine to MDP enhances solubility and stability. Used clinically to mitigate chemotherapy-induced leukopenia .
  • TMDP (Threonyl-MDP): Incorporation of threonine increases TLR2/Nod2 co-activation, broadening immune responses .
  • MDP derivatives with lipid tails : Lipophilic modifications (e.g., stearic acid conjugation) improve membrane integration and prolong immune stimulation .

Key Research Findings and Mechanistic Insights

Stereochemical Specificity

  • D-isoGln Requirement: Substitution of D-isoGln with L-isoGln or D-glutamine abolishes adjuvant activity, highlighting the necessity of the D-configuration for Nod2 binding .
  • Muramic Acid vs. Glucosamine: GMDP retains adjuvant activity but with altered cytokine induction, suggesting receptor interactions beyond Nod2 .

Functional Divergence

  • Bone Remodeling : Only MDP and GMDP exhibit osteoblast differentiation activity via Runx2 upregulation, a feature absent in desmuramyl analogs .
  • Pyrogenicity : MDP induces fever in rabbits, while certain analogs (e.g., GMDP) show reduced pyrogenic effects .

Enhanced Efficacy in Delivery Systems

  • Liposomal MDP analogs : Encapsulation in liposomes or conjugation to lipid moieties enhances bioavailability and macrophage activation, enabling therapeutic applications in cancer and sepsis .

Biological Activity

Muramyl Dipeptide (MDP), a synthetic immunoreactive peptide derived from bacterial cell wall peptidoglycan, has garnered significant attention for its biological activity, particularly in immunology. It consists of N-acetyl muramic acid linked to a short amino acid chain of L-Ala-D-isoGln. This article explores the various biological activities of MDP, including its role as an immunomodulator, its interactions with immune cells, and its potential therapeutic applications.

MDP is recognized primarily for its ability to activate the NOD2 receptor, a crucial component of the innate immune system. This receptor plays a vital role in recognizing bacterial components and initiating immune responses. Mutations in NOD2 are associated with Crohn's disease, highlighting the importance of the MDP-NOD2 pathway in immune activation and regulation .

The structural composition of MDP allows it to stimulate various immune cells, including macrophages and lymphocytes, leading to increased production of pro-inflammatory cytokines and microbicidal substances such as reactive oxygen species (ROS) .

Immunomodulatory Effects

MDP exhibits several immunomodulatory effects:

  • Adjuvanticity : MDP enhances immune responses when used as an adjuvant in vaccines. It has been shown to increase antibody production and T-cell activation .
  • Nonspecific Resistance : It boosts nonspecific resistance against infections by activating innate immune mechanisms .
  • Cytokine Production : MDP stimulates the secretion of key cytokines such as TNF-alpha and IL-6, which are essential for orchestrating immune responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of MDP and its derivatives:

  • Immunostimulatory Activity : A study demonstrated that MDP significantly enhanced the production of nitric oxide (NO) in RAW 264.7 macrophage cell lines, indicating its potential to activate macrophages effectively .
  • Macromolecularization Effects : Research showed that attaching MDP to a poly(DL-Ala)-poly(L-Lys) carrier increased both its pyrogenic and immunostimulant activities. This modification allowed for enhanced efficacy in stimulating immune responses while maintaining safety profiles .
  • Therapeutic Applications : MDP has been explored for its potential in cancer therapy due to its ability to stimulate anti-tumor immunity. Studies have indicated that it can enhance the effectiveness of cancer vaccines by promoting stronger immune responses against tumor antigens .

Comparative Biological Activity Table

Property This compound (MDP) Derivatives
AdjuvanticityHighVariable (depends on modification)
Nonspecific ResistanceYesYes
Cytokine InductionYesEnhanced with certain modifications
PyrogenicityModerateCan be reduced with specific changes
Cancer Immunotherapy PotentialPromisingUnder investigation

Q & A

Q. What experimental models are commonly used to study the immunomodulatory effects of muramyl dipeptide (MDP)?

MDP’s immunomodulatory properties are typically evaluated using murine models of infection or inflammation. For example, intraperitoneal or intracerebroventricular injections in mice allow researchers to assess its impact on cytokine production, phagocytic activity, or bacterial clearance . In vitro models, such as SH-SY5Y neuroblastoma cells, are used to study signaling pathways (e.g., NOD2/p-p38 MAPK/BACE1) linked to MDP’s role in Aβ oligomer production .

Q. How is MDP synthesized, and what quality controls are critical for research-grade batches?

MDP is synthesized via solid-phase peptide synthesis, with modifications to improve stability or bioavailability. Key quality controls include mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to verify purity (>95%). Batch-to-batch consistency must be monitored for peptide content, solubility, and impurity profiles, especially for sensitive assays like cell-based studies. Additional analyses (e.g., TFA removal <1%) may be required for reproducibility .

Q. What are the primary molecular targets of MDP, and how are they identified experimentally?

MDP primarily activates nucleotide-binding oligomerization domain-containing protein 2 (NOD2). Researchers validate this via siRNA knockdown in cell lines (e.g., SH-SY5Y) followed by Western blotting or qPCR to measure downstream effectors like p-p38 MAPK and BACE1. Competitive binding assays with radiolabeled MDP analogs or co-immunoprecipitation are also used .

Advanced Research Questions

Q. How do structural modifications of MDP (e.g., phosphonamide isosteres) alter its immunomodulatory efficacy?

Replacing amide bonds with phosphonamide or phosphonate groups in MDP analogs (e.g., LK 423 derivatives) enhances lipophilicity and resistance to enzymatic degradation. Efficacy is tested via in vivo phagocytosis assays in mice or cytokine profiling (e.g., IL-1β, TNF-α). Comparative studies between parent MDP and analogs reveal improved pharmacokinetics and reduced toxicity .

Q. What experimental strategies resolve contradictions in MDP’s pro-inflammatory vs. anti-inflammatory roles across disease models?

Contradictory findings (e.g., MDP exacerbates Aβ pathology in Alzheimer’s models but limits sepsis severity ) require context-specific analysis. Dose-response studies, time-course experiments, and tissue-specific knockout models (e.g., NOD2⁻/⁻ mice) clarify mechanistic divergence. Meta-analyses of transcriptomic datasets from different disease contexts can identify pathway-specific modifiers .

Q. How can researchers optimize MDP delivery to bypass systemic toxicity while maintaining efficacy?

Liposomal encapsulation or conjugation to cell-penetrating peptides (e.g., retro-tuftsin) improves blood-brain barrier penetration and reduces off-target effects. Efficacy is assessed via biodistribution studies (e.g., fluorescently tagged MDP) and comparative toxicity assays (e.g., ALT/AST levels in serum) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent effects of MDP in preclinical studies?

Non-linear regression models (e.g., log-dose vs. response) quantify EC₅₀ values for MDP’s immunomodulatory effects. For time-course data, mixed-effects models account for intra-subject variability. Power analysis should precede experiments to ensure adequate sample sizes, especially in murine models .

Q. How should researchers validate the specificity of MDP-NOD2 interactions in complex biological systems?

Use competitive inhibitors (e.g., NOD2 antagonist GSK669) in parallel with MDP treatment. CRISPR-Cas9-generated NOD2⁻/⁻ cell lines or tissues serve as negative controls. Cross-validation with dual-luciferase reporter assays (e.g., NF-κB activation) confirms pathway specificity .

Data Management and Reporting

Q. What metadata standards are essential for sharing MDP-related datasets in public repositories?

Include synthesis protocols (e.g., HPLC gradients, MS parameters), in vivo dosing regimens, and raw imaging data (e.g., Western blot densitometry). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and use platforms like Zenodo or Gene Expression Omnibus (GEO) for deposition .

Q. How to address batch-to-batch variability in MDP analogs when publishing results?

Disclose synthesis lot numbers, purity certificates, and solubility testing results in supplementary materials. Use internal controls (e.g., reference compounds) in each experiment. For critical assays, validate findings across ≥3 independent batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Muramyl Dipeptide
Reactant of Route 2
Muramyl Dipeptide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.